molecular formula C49H75N15O12S B1674209 Labradimil CAS No. 159768-75-9

Labradimil

Cat. No. B1674209
M. Wt: 1098.3 g/mol
InChI Key: AXODRIGCDKQQRB-TYXUZQPHSA-N
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Description

Labradimil is a synthetic analog of bradykinin . It is a potent, specific bradykinin B-2 receptor agonist that stimulates B-2 receptors expressed on the surface of brain capillary endothelial cells, thereby reversibly increasing the permeability of the blood-brain barrier (BBB) . Compared to bradykinin, this agent possesses enhanced receptor selectivity, greater plasma stability, and a longer half-life .


Synthesis Analysis

Labradimil is a 9-amino-acid peptide designed for selectivity for the bradykinin B2 receptor and a longer plasma half-life than bradykinin . It has been developed to increase the permeability of the blood-brain barrier (BBB) and is the first compound with selective bradykinin B2 receptor agonist properties to progress from concept design through to tests of efficacy in patients .


Molecular Structure Analysis

The molecular formula of Labradimil is C49H75N15O12S . The molecular weight is 1098.3 g/mol . The IUPAC name, InChI, InChIKey, and Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of Labradimil include its molecular formula (C49H75N15O12S), molecular weight (1098.3 g/mol), and various computed descriptors such as IUPAC Name, InChI, InChIKey, and Canonical SMILES .

Scientific Research Applications

Enhancing Blood-Brain Barrier Permeability

Labradimil, also known as Cereport® or RMP-7, is a 9-amino-acid peptide designed to selectively bind to bradykinin B2 receptors and has a longer plasma half-life than bradykinin. It has been developed specifically to increase the permeability of the blood-brain barrier (BBB). This property makes it particularly significant in the context of enhancing the delivery of chemotherapeutic agents to brain tumors. Studies have shown that labradimil effectively increases the permeability of the BBB in gliomas and enhances the uptake of various chemotherapeutics and radiolabelled tracers into the tumor, selectively affecting the tumor and the brain surrounding it. The increased permeability induced by labradimil is rapid but transient, with the restoration of the BBB occurring quickly after the cessation of infusion. Moreover, survival studies in rodent models have demonstrated that the combination of labradimil with water-soluble chemotherapeutics enhances survival more than chemotherapy alone (Emerich et al., 2001).

Modulating Transvascular Drug Delivery

Labradimil, as a metabolically stable bradykinin B2 receptor agonist, plays a critical role in enhancing the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier (BBTB). The primary mechanism behind this action is thought to be its selective effect on tumor microvasculature, increasing the local transvascular flow rate across the BBTB. This increased flow rate effectively extends the blood half-life of co-infused drugs, leading to a significant increase in the tumor tissue concentration of these drugs. Importantly, this enhanced delivery is selective to malignant glioma tissue and not to normal brain or skeletal muscle tissue, which underscores the specificity of labradimil’s action (Sarin et al., 2009).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCXSCCZNCXCL-XMADEQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N15O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Labradimil

CAS RN

159768-75-9
Record name Labradimil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Labradimil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LABRADIMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
DF Emerich, RL Dean, C Osborn, RT Bartus - Clinical pharmacokinetics, 2001 - Springer
… microscopy demonstrated that intravenous labradimil increases the permeability of … labradimil increases the permeability of the BBB in gliomas. Intravenous or intra-arterial labradimil …
Number of citations: 150 link.springer.com
H Sarin, AS Kanevsky, SH Fung, JA Butman… - Journal of translational …, 2009 - Springer
… The intravenous co-infusion of labradimil, a metabolically … that the primary mechanism by which labradimil does so is by … In this study we investigated the systemic actions of labradimil, …
Number of citations: 25 link.springer.com
K Warren - Inpharma, 2004 - Springer
… primary brain tumours who are receiving labradimil*[RMP-7, … /mL per dose, respectively, plus IV labradimil 100–600 ng/kg of ideal … in carboplatin AUC when administered with labradimil. …
Number of citations: 0 link.springer.com
E Gholamreza-Fahimi, M Bisha, J Hahn… - Biomedicine & …, 2020 - Elsevier
… To study the role of prostaglandins for the increase of permeability by bradykinin and labradimil in small dermal blood vessels, we pre-treated C57BL/6 J with COX-inhibitors of different …
Number of citations: 18 www.sciencedirect.com
D Saaber, S Wollenhaupt, K Baumann… - Expert Opinion on Drug …, 2014 - Taylor & Francis
… Various changes in the sequence led to the enhanced properties of labradimil. … labradimil was administered to the basolateral chamber. Furthermore, the effects of different labradimil …
Number of citations: 26 www.tandfonline.com
M Krybus, M Sieradzki, E Fahimi, S Metry… - Biomedicine & …, 2022 - Elsevier
… Likewise, 0.02 mg SB296 did not show a significant effect on labradimil-induced dermal … dermal extravasation induced by bradykinin or labradimil, we further investigated a possible …
Number of citations: 7 www.sciencedirect.com
H Sarin - Journal of translational medicine, 2009 - … -medicine.biomedcentral.com
… One approach to this strategy has been the intravenous co-administration of labradimil (RMP-… Although the co-administration of labradimil increases the blood half-life of small molecule …
M Smith-Cohn, N Burley, S Grossman - Neurology, 2022 - AAN Enterprises
… VAPs such as regadenoson, adenosine, and labradimil have been shown in animal studies to transiently disrupt the BBB. Regadenoson is currently being studied in humans to …
Number of citations: 3 n.neurology.org
Y Higashikuni, W Liu, M Sata - Hypertension Research, 2023 - nature.com
… The potent B2R-selective agonist labradimil was tested to facilitate drug delivery of chemotherapeutics into the central nervous system in patients with brain tumor by temporarily …
Number of citations: 3 www.nature.com
F Marceau, H Bachelard, J Bouthillier, JP Fortin… - International …, 2020 - Elsevier
… Another selective B 2 R agonist resistant to carboxypeptidases, labradimil (lobradimil, … However, a trial of labradimil as an adjuvant of carboplatin was inconclusive in children with …
Number of citations: 78 www.sciencedirect.com

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